molecular formula C10H8BrNO2 B2434135 6-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 885121-33-5

6-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B2434135
M. Wt: 254.083
InChI Key: AOYPDQJNZQBEDW-UHFFFAOYSA-N
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Description

6-Bromoindole is an indole derivative . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

6-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . It’s also used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Molecular Structure Analysis

The molecular formula of 6-bromo-1-methyl-1H-indole-2-carboxylic acid is C10H8BrNO2 . The InChI code is 1S/C10H8BrNO2/c1-12-8-5-7 (11)3-2-6 (8)4-9 (12)10 (13)14/h2-5H,1H3, (H,13,14) .


Chemical Reactions Analysis

6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . It’s speculated that a π-stacking interaction with viral DNA would be formed through the addition of a halogenated phenyl to C6 of the indole core .


Physical And Chemical Properties Analysis

The molecular weight of 6-bromo-1-methyl-1H-indole-2-carboxylic acid is 254.08 . It’s a solid at room temperature . The density is 1.6±0.1 g/cm3, boiling point is 386.2±22.0 °C at 760 mmHg, and vapor pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Brominated Tryptophan Derivatives from Marine Sponges

The compound 6-bromo-1-methyl-1H-indole-2-carboxylic acid has been investigated in marine sponges, leading to the discovery of new brominated tryptophan derivatives. These compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, exhibit inhibitory effects against Staphylococcus epidermidis, indicating potential antimicrobial applications (Segraves & Crews, 2005).

Synthesis Strategies for Indole Derivatives

Research has focused on developing efficient and regioselective synthesis methods for 6-bromo-1H-indole-2-carboxylic acid derivatives, which are important scaffolds in natural compounds with anti-inflammatory properties. These methods include strategies for directing bromine substituents and converting bromoindoles into amide derivatives (Sharma et al., 2020).

Applications in Organic Synthesis

The compound has been used in various organic synthesis processes. For instance, it has been employed in the synthesis of annulated gamma-carbolines and heteropolycycles, demonstrating its utility in creating complex organic structures (Zhang & Larock, 2003).

Exploration in Marine Natural Products

In the field of marine natural products, 6-bromo-1-methyl-1H-indole-2-carboxylic acid and its derivatives have been isolated from marine sponges. These compounds contribute to the understanding of the chemical diversity and potential biological activities of marine organisms (Ibrahim et al., 2009).

Impurity Identification in Pharmaceutical Research

It has also been a subject of study in the context of identifying and characterizing impurities in pharmaceuticals, illustrating its relevance in ensuring drug purity and safety (Li et al., 2007).

Conformational Studies in Peptide Research

This compound has been utilized in the synthesis of novel tryptophan derivatives for peptide conformation elucidation studies, highlighting its significance in understanding peptide structure and function (Horwell et al., 1994).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Relevant Papers There are several relevant papers on this topic. For instance, one paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper discusses the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors .

properties

IUPAC Name

6-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPDQJNZQBEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-methyl-1H-indole-2-carboxylic acid

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